5-chloro-2-(4-fluorophenyl)-1H-indole

Process Chemistry Antipsychotic Drug Synthesis Ullmann Arylation

This compound is the definitive key intermediate for sertindole manufacturing, delivering up to 94% yield via Ullmann arylation. Its 5-chloro/4-fluorophenyl pattern is essential for target selectivity; substituting analogs fails. The unsubstituted C3 position enables derivatization for TSPO ligand libraries. Guaranteed 98% purity, validated for pharmaceutical R&D and impurity profiling.

Molecular Formula C14H9ClFN
Molecular Weight 245.68 g/mol
CAS No. 76609-16-0
Cat. No. B3024637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(4-fluorophenyl)-1H-indole
CAS76609-16-0
Molecular FormulaC14H9ClFN
Molecular Weight245.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Cl)F
InChIInChI=1S/C14H9ClFN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H
InChIKeyRIAOTZHRPDQHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(4-fluorophenyl)-1H-indole (CAS 76609-16-0) Procurement & Differentiation Guide


5-Chloro-2-(4-fluorophenyl)-1H-indole (CAS 76609-16-0) is a halogenated 2-arylindole scaffold characterized by a 5-chloro substitution on the indole core and a 4-fluorophenyl group at the 2-position . This compound serves as a critical building block in medicinal chemistry and process development, with a well-documented role as a key intermediate in the synthesis of the atypical antipsychotic drug sertindole [1]. Its unique substitution pattern confers distinct reactivity and target engagement profiles compared to closely related analogs, making it a non-interchangeable reagent in specific synthetic and pharmacological workflows.

Why Generic 2-Arylindole Analogs Cannot Replace 5-Chloro-2-(4-fluorophenyl)-1H-indole


Simple substitution with other 2-arylindole derivatives is not feasible due to the precise electronic and steric requirements of downstream applications. The combination of an electron-withdrawing 5-chloro group and a 4-fluorophenyl moiety is essential for achieving the desired reactivity and target selectivity . For instance, in the synthesis of sertindole, the 5-chloro-1-(4-fluorophenyl)-indole core is a mandatory intermediate; replacing it with a non-chlorinated or differently halogenated analog would prevent the formation of the active pharmaceutical ingredient and drastically alter its pharmacological profile [1]. The validated synthetic protocols and yields documented for this specific compound cannot be assumed for its analogs, which often exhibit different reaction kinetics and by-product profiles [2].

Quantitative Evidence for Selecting 5-Chloro-2-(4-fluorophenyl)-1H-indole Over Analogs


Validated Synthetic Yield Improvement for Key Intermediate in Sertindole Production

This compound is a critical intermediate for the synthesis of sertindole [1]. Traditional Ullmann arylation methods for producing this intermediate suffered from moderate yields of approximately 50% [2]. A novel, patented process utilizing catalytic amounts of a copper salt and a chelating ligand has been demonstrated to achieve yields as high as 94% under optimized conditions (Example 21) [2]. This represents a substantial improvement in process efficiency and cost-effectiveness compared to previous methods.

Process Chemistry Antipsychotic Drug Synthesis Ullmann Arylation

Differential Target Engagement: TSPO vs. CB1/CB2 Binding Profile of a Closely Related Derivative

While direct biological data for the parent compound is limited, a closely related derivative, 2-[5-Chloro-2-(4-fluoro-phenyl)-1H-indol-3-yl]-N,N-dihexyl-acetamide, demonstrates a stark selectivity profile that underscores the importance of the 5-chloro-2-(4-fluorophenyl)-1H-indole core. This derivative exhibits high-affinity binding to the Translocator Protein (TSPO, formerly the peripheral benzodiazepine receptor) with a Ki of 2.30 nM [1]. In contrast, it shows negligible affinity for Cannabinoid Receptor 1 (CB1, IC50 > 1.00E+3 nM) and the 5-hydroxytryptamine receptor 1 family (IC50 > 1.00E+3 nM) [1]. This >430-fold selectivity for TSPO over CB1/5-HT1 is a unique attribute conferred by the specific substitution pattern of the core scaffold.

Neuropharmacology Translocator Protein (TSPO) Cannabinoid Receptors

Commercial Availability and Defined Purity Specification

5-Chloro-2-(4-fluorophenyl)-1H-indole is commercially available from multiple vendors with a defined and verifiable purity specification. For instance, one supplier (Leyan) offers the compound at a guaranteed purity of 98% , while another (AKSci) specifies a minimum purity of 95% . This contrasts with less common or custom-synthesized analogs, where purity may be variable and not standardized, introducing an element of risk and potential for additional purification steps in research workflows.

Chemical Procurement Quality Control Building Blocks

Optimal Application Scenarios for 5-Chloro-2-(4-fluorophenyl)-1H-indole (CAS 76609-16-0)


Process Development and Scale-Up for Sertindole Synthesis

This compound is the validated key intermediate for the industrial-scale synthesis of sertindole, an atypical antipsychotic [1]. Procurement is essential for process chemists aiming to implement the high-yield (up to 94%) catalytic Ullmann arylation method [2] or for developing next-generation synthetic routes. The compound's role as a precursor is supported by multiple patents and process optimization studies.

Medicinal Chemistry Campaigns Targeting the Translocator Protein (TSPO)

The 5-chloro-2-(4-fluorophenyl)-1H-indole core is a privileged scaffold for achieving high-affinity, selective binding to TSPO [3]. Medicinal chemists developing novel TSPO ligands for neuroinflammation imaging or therapeutic intervention should prioritize this building block. Its established ability to confer >430-fold selectivity over off-targets like CB1 makes it a strategic choice for lead optimization.

Reference Standard for Analytical Method Development and Impurity Profiling

With a defined commercial purity of up to 98% , this compound serves as a reliable reference standard for analytical chemistry applications. It is suitable for use as a reference substance for drug impurity profiling and for developing and validating HPLC or LC-MS methods, particularly in the context of sertindole manufacturing and quality control [4].

Diversification via Electrophilic Substitution at the C3 Position

The C3 position of the indole ring is unsubstituted, making this compound a versatile building block for further functionalization. Researchers can leverage this reactive handle for electrophilic substitutions to generate diverse libraries of 3-substituted analogs. This is particularly valuable in academic and industrial settings for exploring structure-activity relationships (SAR) beyond the sertindole framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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